2-Nitroresorcinol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060525 | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange crystalline powder; [Acros Organics MSDS] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000227 [mmHg] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

601-89-8 | |

| Record name | 2-Nitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITRORESORCINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DA96G63WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroresorcinol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Nitroresorcinol (CAS No: 601-89-8). The information is compiled from established chemical databases and scientific literature to support research and development activities.

Chemical Structure and Identifiers

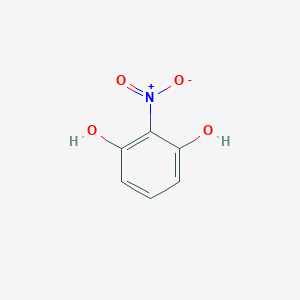

This compound, also known as 2-nitro-1,3-benzenediol, is an organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO2) group at position 2.[1] This substitution pattern is critical to its chemical reactivity and properties.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 601-89-8 | |

| Molecular Formula | C₆H₅NO₄ | [1] |

| Molecular Weight | 155.11 g/mol | [2] |

| IUPAC Name | 2-nitrobenzene-1,3-diol | [3] |

| Synonyms | 1,3-Benzenediol, 2-nitro-; 2,6-Dihydroxynitrobenzene; 2-Nitro-1,3-benzenediol | [1][4] |

| InChI | InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | [1] |

| InChI Key | ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | [1] |

| SMILES | Oc1cccc(O)c1--INVALID-LINK--=O | [3] |

| PubChem CID | 11760 |[2] |

Physicochemical Properties

This compound presents as an orange crystalline powder.[2][5] It is slightly soluble in water and shows good solubility in methanol.[5][6]

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 81-83 °C | [5] |

| Boiling Point | 234 °C | [6] |

| Appearance | Orange crystalline powder | [2][5] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [1][5][6] |

| Vapor Pressure | 0.0000227 mmHg | [2] |

| Autoignition Temp. | 800 °F |

| logP | 0.8 (at 20 °C) |[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks / Signals | Reference |

|---|---|---|

| Mass Spec. (EI) | m/z: 155 (M+), 109, 95, 81 | [2] |

| FT-IR (KBr Wafer) | Data available from Eastman Organic Chemicals (Catalog: 3875) | [2] |

| ¹H NMR | Spectrum available | [8] |

| ¹³C NMR | Spectrum available |[8] |

Experimental Protocols

Synthesis via Nitration of Resorcinol

A common method for synthesizing this compound involves the direct nitration of resorcinol. One documented protocol uses a phosphate buffer system with a specific catalyst.[5][9]

Protocol:

-

Dissolution: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7).[5][9]

-

Nitrite Addition: Add 60 mmol of sodium nitrite to the solution.[5][9]

-

Peroxide Addition: After 15 minutes, add a solution of 4 mmol of hydrogen peroxide dissolved in 10 mL of the phosphate buffer to the reaction system.[5][9]

-

Catalyst Introduction: Introduce 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.[5][9]

-

Reaction: Stir the reaction mixture for 80 minutes at room temperature.[5][9]

-

Extraction: Following the reaction, extract the filtrate with ethyl acetate (2 x 80 mL).[5]

-

Purification: Combine the organic phases, concentrate under reduced pressure, and purify using column chromatography (silica gel, eluent: petroleum ether and acetone 1:1 v/v).[5]

This method yields both this compound (27.4% yield) and 4-nitroresorcinol (23.5% yield).[5]

Caption: Workflow for the synthesis of this compound.

Synthesis using a Sulfonic Acid Blocking Group

An alternative synthesis strategy involves using a sulfonic acid group (–SO₃H) as a blocking group to direct nitration to the desired position, followed by desulfonation.[10] This method can improve yield and selectivity compared to direct nitration, which often produces multiple byproducts.[11] The process typically involves sulfonation of resorcinol, followed by a mixed-acid nitration, and finally removal of the sulfonic group via steam distillation to yield the final product.[10][11]

Purification

Recrystallization from aqueous ethanol is a cited method for the purification of this compound.[5]

Reactivity, Applications, and Biological Significance

This compound is a versatile intermediate in organic synthesis. The presence of the nitro group makes it reactive and useful for producing dyes, pharmaceuticals, and agrochemicals.[1] The hydroxyl groups confer weak acidic properties and allow for participation in electrophilic aromatic substitution reactions.[1]

Key Applications:

-

Synthesis Intermediate: It serves as a starting material for preparing compounds like 4-Hydroxy-2-benzoxazolone (HBOA).[5]

-

Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.[1][4]

-

Dyes and Pigments: It is a key intermediate in the production of dyes, particularly for the textile industry.[4]

-

Polymer Additives: The compound is used to enhance the thermal stability and mechanical properties of polymers.[4]

-

Research: It is a good subject for studying intramolecular hydrogen bonding.[5]

Caption: Key application pathways for this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][12]

Table 4: GHS Hazard Information

| Hazard Class | Category | Code | Description | Reference |

|---|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |[12] |

Handling and Storage:

-

Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials.[12] Store locked up.[7][13]

References

- 1. CAS 601-89-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 601-89-8 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound(601-89-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

In-depth Technical Guide: 2-Nitroresorcinol (CAS 601-89-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of 2-Nitroresorcinol (CAS 601-89-8), a versatile organic compound with significant applications in medicinal chemistry and materials science. This document provides in-depth information on its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities and applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Chemical and Physical Data

This compound, systematically named 2-nitrobenzene-1,3-diol, presents as an orange crystalline powder.[1] It exhibits limited solubility in water but is readily soluble in organic solvents such as methanol.[1]

| Property | Value | Reference(s) |

| CAS Number | 601-89-8 | [2] |

| Molecular Formula | C₆H₅NO₄ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | Orange crystalline powder | [1] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 234 °C | [3] |

| pKa | 4.88 ± 0.10 | [3] |

| Solubility | Slightly soluble in water; Soluble in methanol | [1] |

Synthesis Protocols

Laboratory-Scale Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of resorcinol. Below are two established protocols with varying catalysts and conditions.

This method employs a phosphate buffer system and a molecular sieve catalyst.[3]

Experimental Protocol:

-

At ambient temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH 7).

-

To this solution, add 60 mmol of sodium nitrite.

-

In a separate vessel, dissolve 4 mmol of hydrogen peroxide in 10 mL of the same phosphate buffer.

-

After a 15-minute interval, introduce the hydrogen peroxide solution to the resorcinol-nitrite mixture.

-

Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.

-

Maintain the reaction under constant stirring for 80 minutes at room temperature.

-

Post-reaction, perform a liquid-liquid extraction using ethyl acetate (2 x 80 mL).

-

Combine the organic fractions and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone. This procedure typically yields this compound at approximately 27.4%.[3]

This alternative protocol utilizes silica gel as a dehydrating agent to enhance the reaction yield.[4]

Experimental Protocol:

-

Prepare a nitrating mixture by combining 98% sulfuric acid and 65% nitric acid, followed by cooling to below 5°C.

-

In a suitable reactor, combine 5.0 g of resorcinol with 1.0 g of silica gel.

-

With continuous stirring, slowly add 8 mL of 98% sulfuric acid, followed by an additional 17 mL of the same acid.

-

Gradually heat the mixture to a temperature range of 30-65°C and maintain for 15-60 minutes.

-

Cool the reaction vessel to below 5°C in an ice-water bath.

-

Carefully add the pre-cooled sulfuric-nitric acid mixture dropwise, ensuring the temperature remains at 5°C.

-

Continue stirring at 5°C for 2 to 3.5 hours after the addition is complete.

-

Quench the reaction by adding crushed ice and urea.

-

Isolate the product via steam distillation.

-

The collected solid is then subjected to reflux in 50% ethanol, followed by cooling in an ice bath to induce crystallization. The purified product is obtained by suction filtration, washing, and drying, with potential yields exceeding 44%.[4]

Synthesis of Derivatives from this compound

This compound serves as a key starting material for several biologically active compounds.

HBOA, a compound with demonstrated hepatoprotective effects, can be synthesized from this compound in a one-pot reaction.[5] This process involves the reduction of the nitro group followed by cyclization with urea.[5]

Caption: Synthetic workflow for the preparation of HBOA from this compound.

Biological Activity and Therapeutic Potential

Tyrosinase Inhibition

A notable biological activity of this compound is its ability to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis.[6] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.[6]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

-

In a 96-well microplate, add 20 µL of the test compound (this compound, dissolved in a suitable solvent such as DMSO and diluted with buffer). A positive control (e.g., Kojic acid) and a negative control (buffer and solvent) should be run in parallel.

-

Add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8) to each well.

-

Add 20 µL of a mushroom tyrosinase solution to each well.

-

Incubate the plate for 10 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding 20 µL of a 2.5 mM L-DOPA solution to all wells.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm using a microplate reader in kinetic mode for 20-60 minutes.[6][7][8][9]

-

The percentage of tyrosinase inhibition is calculated by comparing the reaction rate of the test compound to that of the negative control.

Role as a Precursor in Drug Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.

-

HIV-1 Reverse Transcriptase Inhibitors: It is a precursor for the synthesis of 2-pyridone derivatives, a class of compounds investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10] The synthetic route typically involves the reduction of this compound to 2-Aminoresorcinol.

-

Anti-inflammatory and Analgesic Agents: The molecular scaffold of this compound is utilized in the construction of novel anti-inflammatory and analgesic drug candidates.[11]

-

Maltase-Glucoamylase Inhibitors: The derivative, 2-Aminoresorcinol, is a key component in the synthesis of compounds designed to inhibit maltase-glucoamylase.[3]

Putative Signaling Pathway Interactions

While direct studies on the molecular signaling pathways modulated by this compound are not extensively documented, research on the parent compound, resorcinol, and its derivatives offers valuable insights into potential mechanisms of action.

Modulation of cAMP and MAPK Signaling

Investigations into the biological effects of resorcinol have demonstrated its ability to suppress the cyclic AMP (cAMP) signaling pathway while activating the p38 mitogen-activated protein kinase (MAPK) pathway in melanoma cells.[12][13] Furthermore, a derivative, phenylethyl resorcinol, has been shown to activate the p44/42 MAPK pathway.[14][15] These findings suggest that this compound may exert some of its biological effects through the modulation of these critical intracellular signaling cascades.

Caption: A diagram illustrating the potential signaling pathways influenced by resorcinol and its derivatives.

Safety and Handling Precautions

This compound is categorized as a hazardous substance. It is harmful if ingested, absorbed through the skin, or inhaled.[3] It is also known to cause irritation to the skin, eyes, and respiratory tract.[3] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[6]

References

- 1. This compound | 601-89-8 [chemicalbook.com]

- 2. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Tyrosinase inhibition assay [bio-protocol.org]

- 8. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis of 2-Nitroresorcinol from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitroresorcinol from resorcinol. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key cited methods.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its synthesis primarily involves the electrophilic nitration of resorcinol. However, due to the high reactivity of the resorcinol ring, controlling the regioselectivity to favor the 2-position over the 4- and 6-positions, and preventing over-nitration to dinitro or trinitro derivatives, presents a significant challenge.[2][3] This guide explores several approaches to address these challenges, ranging from traditional mixed-acid nitration to more recent, greener methodologies.

Synthetic Methodologies

Several methods for the synthesis of this compound from resorcinol have been reported. The choice of method often depends on the desired yield, purity, and environmental considerations. The main strategies include:

-

Direct Nitration with Mixed Acids: This is a conventional method that employs a mixture of nitric acid and sulfuric acid.[2][4] While straightforward, this approach often leads to a mixture of isomers (this compound and 4-nitroresorcinol) and dinitrated byproducts, resulting in lower yields of the desired product.[5]

-

Sulfonation Followed by Nitration and Desulfonation: To improve regioselectivity, the resorcinol can first be sulfonated to protect certain positions. Subsequent nitration and then removal of the sulfonic acid group via steam distillation can yield this compound with higher purity.[5][6]

-

Catalytic Nitration with Sodium Nitrite and Hydrogen Peroxide: This "green chemistry" approach utilizes sodium nitrite as the nitrating agent and hydrogen peroxide as an oxidant in a buffered solution, often with a catalyst.[7][8] This method can offer good yields and avoids the use of harsh concentrated acids.[7][8]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different synthetic methods for this compound, allowing for easy comparison of their efficacy.

| Method | Reagents | Catalyst/Additive | Temperature (°C) | Time | Yield of this compound (%) | Key Observations |

| Direct Nitration | Resorcinol, Conc. H₂SO₄, Conc. HNO₃ | Silica Gel | Ice-water bath | - | 41% | Use of silica gel as an assistant dehydrant.[5] |

| Sulfonation-Nitration-Desulfonation | Resorcinol, H₂SO₄, HNO₃ | None | < 50°C for nitration | - | ~25% | Yields are often lower for student preparations.[6] |

| Catalytic Nitration | Resorcinol, NaNO₂, H₂O₂ | Fe-Al-MCM-41 molecular sieves | Room Temperature | 80 min | 27.4% | Also produces 23.5% 4-nitroresorcinol.[7][8] |

| Catalytic Nitration (Alternative Catalyst) | Resorcinol, NaNO₂, H₂O₂ | Water-soluble tetrakis(sodium sulfonate) iron porphyrin | Room Temperature | 80 min | 9.9% | Lower yield compared to Fe-Al-MCM-41 catalyst.[7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: Direct Nitration using Silica Gel as Assistant Dehydrant[5]

-

Preparation of Mixed Acid: Concentrated sulfuric acid and concentrated nitric acid are mixed to obtain a sulfuric-nitric mixed acid.

-

Reaction Setup: Resorcinol is mixed with silica gel. This mixture is then added to a reactor.

-

Nitration: The reactor is cooled in an ice-water bath, and concentrated sulfuric acid is slowly added dropwise. Subsequently, the prepared sulfuric-nitric mixed acid is added dropwise while maintaining the low temperature.

-

Work-up: After the addition is complete, crushed ice and urea are added to the reaction mixture.

-

Purification: The mixture is subjected to steam distillation. The collected fractions containing the solid product are filtered. The solid is then refluxed and dissolved in a 1:4 ratio of resorcinol to 50% ethanol. The solution is cooled in ice water to induce crystallization. The precipitate is collected by suction filtration, washed, and dried to yield the final product.

Method 2: Sulfonation Followed by Nitration and Desulfonation[6]

-

Sulfonation: Place 5.5 g (0.05 mole) of powdered resorcinol in a 150-ml beaker. While stirring with a thermometer, add 25 ml of concentrated sulfuric acid. The temperature of the mixture will become warm.

-

Nitration: Cool the solution to below 10°C in an ice bath. Slowly add a solution of 3.5 ml of concentrated nitric acid in 5 ml of concentrated sulfuric acid, ensuring the temperature does not rise above 10°C. A deep red or purple color should not be observed.

-

Standing and Dilution: Allow the mixture to stand for 15 minutes. Cautiously dilute with 15 ml of cold water or 15 g of crushed ice, keeping the temperature below 50°C.

-

Desulfonation and Purification: Transfer the resulting solution to a 250-ml round-bottom flask and perform steam distillation. The this compound will appear in the condenser as an orange-red solid. The distillation is stopped when no more orange-red solid distills or when yellow needles of 4,6-dinitroresorcinol appear.

-

Isolation: Cool the distillate in an ice bath. Collect the solid product by filtration and recrystallize from dilute alcohol. The pure this compound has a melting point of 84°C.

Method 3: Catalytic Nitration with Sodium Nitrite and Hydrogen Peroxide[7][8]

-

Reaction Setup: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution with a pH of 7.

-

Addition of Reagents: Add 60 mmol of sodium nitrite to the solution. After 15 minutes, add a solution of 4 mmol of hydrogen peroxide dissolved in 10 mL of the same phosphate buffer.

-

Catalysis: Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.

-

Reaction: Stir the reaction mixture for 80 minutes at room temperature.

-

Extraction: After the reaction is complete, extract the filtrate with ethyl acetate (2 x 80 mL).

-

Isolation and Purification: Combine the organic phases and concentrate them under reduced pressure. Isolate the target products, this compound and 4-nitroresorcinol, by column chromatography on a silica gel column, using a 1:1 (v/v) mixture of petroleum ether and acetone as the eluent.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic methods.

Caption: Comparative workflow of the main synthetic routes to this compound.

Caption: Step-by-step experimental workflow for the catalytic synthesis method.

References

- 1. Page loading... [guidechem.com]

- 2. chemrj.org [chemrj.org]

- 3. US2811565A - Preparation and purification of dinitroresorcinol - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 601-89-8 [chemicalbook.com]

Physical properties of 2-Nitro-1,3-benzenediol

An In-depth Technical Guide to the Physical Properties of 2-Nitro-1,3-benzenediol

Introduction

2-Nitro-1,3-benzenediol, also known as 2-Nitroresorcinol, is an organic compound with the chemical formula C₆H₅NO₄.[1][2][3][4] It belongs to the family of nitrophenols and is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO₂) group at position 2. This technical guide provides a comprehensive overview of the physical properties of 2-Nitro-1,3-benzenediol, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physical and chemical properties of 2-Nitro-1,3-benzenediol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | [1][2][3][4] |

| Molecular Weight | 155.11 g/mol | [1][2][4][5][6] |

| Appearance | Orange Crystalline Powder | [1][5][6] |

| Melting Point | 81-83 °C | [1][6] |

| Boiling Point | 234 °C | [1][6] |

| Density | 1.5553 g/cm³ (rough estimate) | [1][6] |

| Water Solubility | Slightly soluble | [1][6] |

| Methanol Solubility | Almost transparent | [1][6] |

| Vapor Pressure | 0.0184 mmHg at 25°C | [1] |

| Flash Point | 111.4 °C | [1] |

| pKa | 4.88 ± 0.10 (Predicted) | [1][6] |

| LogP (Octanol/Water) | 1.006 (Crippen Calculated) | [2] |

| CAS Registry Number | 601-89-8 | [1][2][3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of 2-Nitro-1,3-benzenediol.

-

¹³C NMR: Spectral data for 2-Nitro-1,3-benzenediol is available, with Polysol often used as the solvent and Tetramethylsilane (TMS) as the reference.[7]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[3][8]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining key physical properties of 2-Nitro-1,3-benzenediol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[9][10] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[9][11]

Methodology: Capillary Method using a Mel-Temp Apparatus [9][10]

-

Sample Preparation: Ensure the 2-Nitro-1,3-benzenediol sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of approximately 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.[9][10]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the subsequent accurate measurements.[9]

-

Accurate Determination: Allow the apparatus to cool. Heat the new sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point range is T₁ - T₂.[9][12]

-

Replicate: Repeat the process for at least two consistent measurements.[9]

Solubility Determination

Determining the solubility of a compound in various solvents is fundamental for applications in drug formulation, reaction chemistry, and purification processes. The "shake-flask" method is a traditional and reliable technique for establishing equilibrium solubility.[13]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-Nitro-1,3-benzenediol to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via centrifugation and subsequent filtration through an inert syringe filter (e.g., PTFE).[14]

-

Quantification: Analyze the concentration of 2-Nitro-1,3-benzenediol in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[14]

-

Calculation: Based on the measured concentration, calculate the solubility in standard units such as mg/mL or mol/L.

References

- 1. 2-nitrobenzene-1,3-diol [chembk.com]

- 2. 1,3-Benzenediol, 2-nitro- (CAS 601-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,3-Benzenediol, 2-nitro- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3-Benzenediol, 2-nitro- [webbook.nist.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Nitroresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-Nitroresorcinol (2-nitro-1,3-benzenediol), a key intermediate in the synthesis of pharmaceuticals and dyes. Due to the limited availability of specific quantitative data in publicly accessible literature, this document supplements known qualitative information with detailed, industry-standard experimental protocols for determining these critical physicochemical properties.

Core Properties of this compound

This compound is an orange crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₅NO₄ | [1][2] |

| Molecular Weight | 155.11 g/mol | [1][2][3] |

| CAS Number | 601-89-8 | [1][2] |

| Appearance | Yellow to orange crystalline powder | [1][3][4] |

| Melting Point | 81-83 °C | [2][5][6] |

| Boiling Point | 234 °C | [5] |

| pKa | 4.88 ± 0.10 (Predicted) | [5] |

Solubility Profile

Currently, there is a lack of precise quantitative solubility data for this compound in the scientific literature. The available information is qualitative and summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | References |

| Water | Slightly soluble, Sparingly soluble | [1][2][5][6][7] |

| Methanol | Soluble ("almost transparent") | [1][2][5][7] |

| Ethanol (aqueous) | Recrystallization solvent | [2] |

| Chloroform | Soluble | [No specific citation found in search results] |

| Ethyl Acetate | Used as an extraction solvent | [1][2] |

| Petroleum Ether / Acetone | Used as eluent in column chromatography | [1][2] |

Experimental Protocol for Determining Equilibrium Solubility

To address the gap in quantitative data, the following is a detailed protocol for determining the equilibrium solubility of this compound, adapted from standard pharmaceutical practices.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Calibrated pH meter (for aqueous solvents)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated stability-indicating analytical method (e.g., HPLC-UV, see below)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to avoid adsorption effects.

-

Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions). The experiment should be performed in triplicate for each solvent and temperature.

Stability Profile

This compound is generally considered stable under normal storage conditions. It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies also help in developing stability-indicating analytical methods. The following protocols are based on ICH guidelines.[8][9][10][11]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a developed stability-indicating HPLC method.

-

The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress Conditions:

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Reflux the solution for a specified time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, increase the acid concentration (e.g., to 1 M HCl) or temperature.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Procedure: Reflux the solution for specified time points. If significant degradation occurs rapidly, the study may be conducted at room temperature.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Store the solution protected from light for a specified duration. If no degradation is seen, the concentration of H₂O₂ can be increased (e.g., up to 30%).

-

-

Thermal Degradation:

-

Condition: Solid state at a temperature above the recommended accelerated storage condition (e.g., 80 °C).

-

Procedure: Store the solid drug substance in a temperature-controlled oven. Analyze at various time points. The study can also be performed on a solution.

-

-

Photolytic Degradation:

-

Condition: Expose the drug solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Procedure: Use a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Experimental Protocol for a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and impurities.

Materials and Equipment:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Forced degradation samples of this compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Reagent-grade buffers (e.g., phosphate, acetate) and acids (e.g., phosphoric acid)

-

High-purity water

Method Development Strategy:

-

Initial Conditions: Start with a common mobile phase composition, such as a gradient of water (with 0.1% phosphoric acid) and acetonitrile, at a flow rate of 1.0 mL/min. Monitor the elution at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a chromatogram containing the parent compound and various degradation products.

-

Gradient Adjustment: Modify the gradient slope, initial and final mobile phase compositions, and run time to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

-

Column and pH Screening: If separation is not optimal, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase pH values.

-

Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines. Validation parameters should include:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is confirmed using PDA peak purity analysis.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value (recovery studies).

-

Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.

-

Conclusion

While this compound is reported to be stable under standard handling and storage conditions, this guide highlights a significant lack of publicly available quantitative solubility and stability data. The provided experimental protocols offer a robust framework for researchers and drug development professionals to generate this critical information. Establishing a comprehensive solubility and stability profile using these industry-standard methods is fundamental for ensuring the quality, efficacy, and safety of any formulation or synthetic process involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 601-89-8 [chemicalbook.com]

- 3. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 601-89-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. asianjpr.com [asianjpr.com]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

Spectroscopic Analysis of 2-Nitroresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitroresorcinol, a key chemical intermediate. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key quantitative data, detailed experimental protocols, and a visualization of its synthesis workflow.

Spectroscopic Data

The following sections present the summarized ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired using standard laboratory procedures and instrumentation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.65 | Singlet | -OH |

| 7.43 | Doublet of doublets | Ar-H |

| 6.61 | Doublet of doublets | Ar-H |

Note: Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 156.4 | C-OH |

| 152.1 | C-OH |

| 133.5 | C-NO₂ |

| 129.8 | Ar-CH |

| 109.3 | Ar-CH |

| 108.8 | Ar-CH |

Note: Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 1540-1520 | Strong | N-O asymmetric stretch (nitro group) |

| 1350-1330 | Strong | N-O symmetric stretch (nitro group) |

| 1620-1580 | Medium | C=C stretch (aromatic ring) |

| 1300-1200 | Strong | C-O stretch (phenol) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Note: Data interpreted from publicly available spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) with a standard probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software (e.g., TopSpin, Mnova), including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be significantly higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) Method:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor series with a diamond ATR crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

KBr Pellet Method:

-

Sample Preparation: Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound starting from Resorcinol.

Caption: Synthesis workflow for this compound.

2-Nitroresorcinol and Tyrosinase: An In-depth Technical Guide on a Controversial Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the purported mechanism of action of 2-nitroresorcinol as a tyrosinase inhibitor. Contrary to some commercial claims, peer-reviewed scientific literature from as early as 1954 indicates that This compound is inactive as a tyrosinase inhibitor .[1] This document will first present the evidence regarding this compound's lack of inhibitory activity. Subsequently, it will provide a comprehensive overview of the well-established mechanisms of tyrosinase inhibition by other resorcinol derivatives, which are potent and well-studied modulators of the enzyme. This will include quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers in the field.

The Question of this compound's Activity on Tyrosinase

The premise of this compound as a tyrosinase inhibitor appears to be based on non-scientific sources, such as its description as a skin-lightening agent in some commercial chemical databases.[2] These sources suggest its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[2]

However, a seminal study by Kull et al. in 1954, which screened over 400 aromatic compounds for tyrosinase inhibition, explicitly found that this compound was "inactive".[1] This finding has not been refuted by subsequent peer-reviewed research. Therefore, based on available scientific evidence, this compound is not a tyrosinase inhibitor.

The subsequent sections of this guide will focus on the broader class of resorcinol derivatives that have demonstrated significant tyrosinase inhibitory activity, to provide a relevant and scientifically accurate resource.

Mechanism of Action of Resorcinol Derivatives in Tyrosinase Inhibition

Resorcinol-containing compounds are a prominent class of tyrosinase inhibitors.[3][4] Their mechanism of action is a subject of ongoing research, with evidence pointing towards several modes of interaction with the enzyme, including suicide inactivation and reversible inhibition.[3][5][6] The meta-dihydroxy substitution pattern of the resorcinol moiety is crucial for its resistance to oxidation by tyrosinase while allowing for interaction with the copper ions in the enzyme's active site.[4]

Suicide Inactivation (Mechanism-Based Inactivation)

Several resorcinol derivatives are proposed to act as suicide inactivators or mechanism-based inhibitors of tyrosinase.[6] In this mechanism, the inhibitor binds to the enzyme's active site and is processed as a substrate. This enzymatic conversion generates a reactive intermediate that then irreversibly inactivates the enzyme.

For some resorcinols, tyrosinase's monooxygenase activity is thought to oxidize the inhibitor to a hydroxy-intermediate, which then leads to the irreversible elimination of a copper atom from the active site, rendering the enzyme inactive.[5][7] This is sometimes referred to as the "Quintox mechanism".[5]

Caption: Proposed suicide inactivation pathway for certain resorcinol derivatives.

Reversible Inhibition

Other resorcinol derivatives act as reversible inhibitors, which can be competitive, non-competitive, or mixed-type inhibitors. The specific type of inhibition depends on the chemical structure of the derivative. For instance, the presence of a 2,4-substituted resorcinol moiety on a chalcone structure has been shown to be a key factor for potent competitive inhibition.[8]

-

Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-DOPA) for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic activity.

-

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Quantitative Data on Tyrosinase Inhibition by Resorcinol Derivatives

The inhibitory potency of various resorcinol derivatives against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative resorcinol derivatives from the literature.

| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Reference |

| 2,4,2',4'-Tetrahydroxychalcone | Mushroom | L-DOPA | 0.02 | - | [8] |

| 2,4,3',4'-Tetrahydroxychalcone | Mushroom | L-DOPA | 0.2 | - | [8] |

| 2-Hydroxytyrosol | Mushroom | L-DOPA | 13.0 | - | [9] |

| 2-Hydroxytyrosol | B16 Melanoma Cells | L-DOPA | 32.5 | - | [9] |

Experimental Protocols for Tyrosinase Inhibition Assays

The following provides a generalized methodology for a spectrophotometric tyrosinase inhibition assay, a common method for screening and characterizing tyrosinase inhibitors.

Materials and Reagents

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control.

-

-

Assay in 96-Well Plate:

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume (e.g., 10 µL) of the test compound solution (or solvent for control).

-

Add a defined volume of the tyrosinase enzyme solution to each well and pre-incubate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C).

-

Initiate the reaction by adding a specific volume of the L-DOPA substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) over time using a microplate reader. The formation of dopachrome, an orange-red colored product, is monitored.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Caption: A generalized workflow for a spectrophotometric tyrosinase inhibition assay.

Conclusion

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

Historical methods for 2-Nitroresorcinol preparation

An In-depth Technical Guide to the Historical Preparation of 2-Nitroresorcinol

Introduction

This compound (2-nitro-1,3-benzenediol) is a significant organic intermediate used in the synthesis of dyes, pharmaceuticals, and as a component in color photography developers.[1] Due to the high reactivity of the resorcinol ring, which is strongly activated by two hydroxyl groups, historical methods for the selective synthesis of this compound have faced challenges with controlling the position of nitration and preventing the formation of multiple byproducts. This guide provides a detailed overview of the core historical methods developed to address these challenges, complete with experimental protocols, quantitative data, and reaction pathway diagrams.

Historical Synthetic Methodologies

The preparation of this compound from resorcinol has historically been approached via two primary strategies: direct nitration and a multi-step process involving sulfonation as a means of protecting the more reactive sites on the aromatic ring.

Method 1: Direct Nitration of Resorcinol

The most straightforward approach to synthesizing this compound is the direct nitration of resorcinol using a nitrating agent, typically a mixture of nitric and sulfuric acids. However, the resorcinol molecule is highly activated, leading to substitution readily occurring at the 2, 4, and 6 positions.[2] This high reactivity makes the reaction difficult to control, often resulting in the formation of significant amounts of 4-nitroresorcinol, dinitro, and trinitro byproducts, as well as oxidation products.[1][3] Consequently, direct nitration methods are historically characterized by very low yields of the desired 2-nitro isomer, often around 10-13%.[1][3]

Logical Flow of Direct Nitration

References

An In-depth Technical Guide to the Discovery and Initial Studies of 2-Nitroresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroresorcinol, a derivative of resorcinol, has garnered interest in various scientific fields due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial studies of this compound, with a focus on its chemical properties and early biological evaluations. The information is presented to be a valuable resource for researchers and professionals in drug development and related disciplines.

Discovery and Synthesis

The specific historical discovery of this compound is not well-documented in readily available literature. However, its parent compound, resorcinol, was first prepared by the Austrian chemists Heinrich Hlasiwetz and Ludwig Barth in 1864. The synthesis of this compound itself has been approached through several methods, primarily involving the nitration of resorcinol.

Early Synthesis Methods

Initial methods for the synthesis of this compound involved the direct nitration of resorcinol using a mixture of nitric acid and sulfuric acid. However, this method often resulted in low yields and the formation of multiple isomers and oxidation byproducts. A more controlled and higher-yielding approach involves a two-step process:

-

Sulfonation: Resorcinol is first sulfonated to protect the 4- and 6-positions of the aromatic ring.

-

Nitration and Desulfonation: The sulfonated intermediate is then nitrated, followed by the removal of the sulfonic acid groups via steam distillation to yield this compound.

A more recent and efficient method utilizes a Fe-Al-MCM-41 molecular sieve as a catalyst for the nitration of resorcinol, offering improved yields and milder reaction conditions.

Experimental Protocols for Synthesis

Materials:

-

Resorcinol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65%)

-

Ice

-

Water

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Sulfonation:

-

To a flask containing resorcinol, slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 30°C.

-

Heat the mixture to 100°C and maintain for 1 hour to ensure complete sulfonation.

-

Cool the reaction mixture to room temperature.

-

-

Nitration:

-

Slowly add concentrated nitric acid to the cooled sulfonation mixture, keeping the temperature below 10°C using an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

-

Desulfonation and Isolation:

-

Carefully pour the reaction mixture onto crushed ice.

-

Subject the resulting solution to steam distillation.

-

Collect the distillate, which contains this compound.

-

Cool the distillate to induce crystallization.

-

Filter the crystals, wash with cold water, and dry to obtain the final product.

-

Materials:

-

Resorcinol

-

Sodium Nitrite (NaNO₂)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Fe-Al-MCM-41 molecular sieve catalyst

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

Petroleum ether

-

Acetone

Procedure:

-

Reaction Setup:

-

Dissolve resorcinol in a phosphate buffer (pH 7) in a reaction flask.

-

Add sodium nitrite to the solution and stir.

-

-

Nitration:

-

Slowly add hydrogen peroxide to the reaction mixture.

-

Add the Fe-Al-MCM-41 catalyst to initiate the reaction.

-

Stir the mixture at room temperature for the specified reaction time.

-

-

Extraction and Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and evaporate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and acetone as the eluent, to isolate this compound.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| Appearance | Orange crystalline powder |

| Melting Point | 81-83 °C |

| Solubility | Slightly soluble in water. Soluble in ethanol and ether. |

| CAS Number | 601-89-8 |

Initial Biological Studies and Potential Applications

Initial investigations into the biological activities of this compound and its parent compound, resorcinol, have suggested several potential applications in the fields of medicine and cosmetics.

Tyrosinase Inhibition and Skin Lightening

The process of melanogenesis is regulated by complex signaling pathways. Studies on resorcinol have indicated that it may exert its anti-melanogenic effects by modulating the following pathways in melanocytes:

-

cAMP Signaling Pathway: Resorcinol has been shown to suppress the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of melanogenesis.

-

p38 MAPK Signaling Pathway: Resorcinol can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the negative regulation of melanin synthesis.

Below are diagrams illustrating these signaling pathways.

Caption: The cAMP signaling pathway in melanogenesis and the putative inhibitory role of resorcinol derivatives.

Caption: The p38 MAPK signaling pathway in melanogenesis and the putative activating role of resorcinol derivatives.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not extensively documented in publicly available literature, the general antimicrobial potential of nitroaromatic compounds is an area of active research.

HIV-1 Reverse Transcriptase Inhibition

There are indications that this compound could serve as a precursor for the synthesis of compounds with inhibitory activity against HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. However, direct quantitative data (IC50) for this compound's inhibition of HIV-1 reverse transcriptase is not currently available.

Experimental Protocols for Biological Assays

The following are representative protocols for the key biological assays mentioned. These are generalized methods and would require optimization for the specific testing of this compound.

Mushroom Tyrosinase Inhibition Assay

Principle:

This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Kojic acid (as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to wells containing the different concentrations of the test compound or control.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

-

Calculate the percentage of tyrosinase inhibition for each concentration and determine the IC50 value.

Caption: A generalized workflow for the in vitro mushroom tyrosinase inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle:

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Standard antibiotic (as a positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of this compound in MHB.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.

Caption: A simplified workflow for the broth microdilution MIC assay.

HIV-1 Reverse Transcriptase Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase in vitro. A common method is a non-radioactive ELISA-based assay that detects the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 RT assay kit (containing template/primer, dNTPs, reaction buffer, etc.)

-

This compound

-

Known HIV-1 RT inhibitor (e.g., Nevirapine) as a positive control

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add the reaction mixture containing the template/primer and dNTPs.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and follow the kit instructions for the detection of the newly synthesized DNA (typically involving binding to a streptavidin-coated plate and detection with an anti-digoxigenin-peroxidase conjugate).

-

Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.

Caption: A general workflow for an ELISA-based HIV-1 Reverse Transcriptase inhibition assay.

Conclusion and Future Directions

This compound is a compound with a foundation in the well-studied chemistry of resorcinol. While its initial studies have hinted at promising biological activities, particularly in the realms of skin lightening, antimicrobial action, and antiviral potential, there is a clear need for more in-depth and quantitative research. Future studies should focus on:

-

Quantitative Biological Activity: Determining the specific IC50 and MIC values of this compound against tyrosinase, various microbial strains, and HIV-1 reverse transcriptase.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its direct impact on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific biological targets.

-

In Vivo Studies: Progressing to in vivo models to evaluate the efficacy and safety of this compound for its potential therapeutic and cosmetic applications.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising potential of this compound.

References

Methodological & Application

2-Nitroresorcinol: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Materials Science Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction